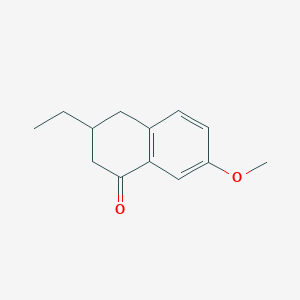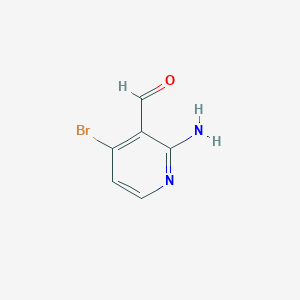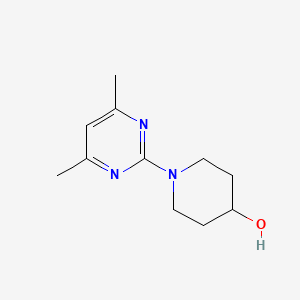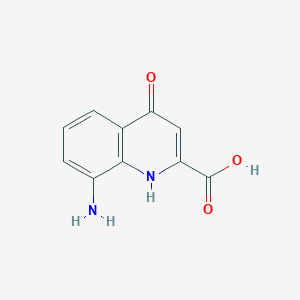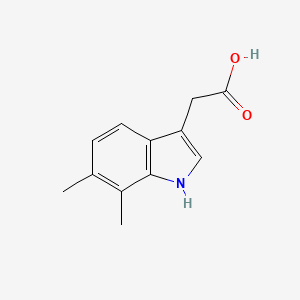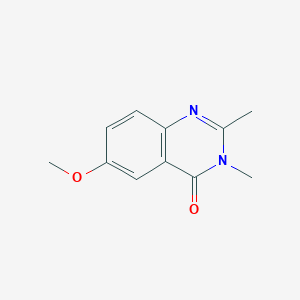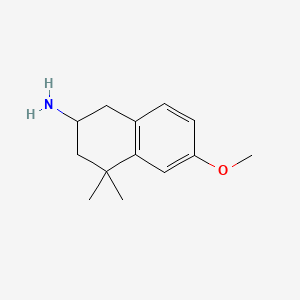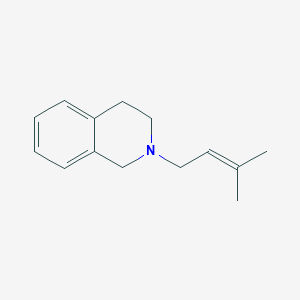
1-Methyl-2-phenylazetidin-2-yl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-phenylazetidin-2-yl carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylazetidin-2-yl carbamate can be synthesized through several methods. One common approach involves the reaction of 1-methyl-2-phenylazetidine with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-phenylazetidin-2-yl carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often resulting in the formation of primary or secondary amines.
Substitution: Substituted carbamates with varying functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-phenylazetidin-2-yl carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug to enhance the bioavailability of active pharmaceutical ingredients.
Industry: Utilized in the production of pesticides and fungicides due to its carbamate structure
Wirkmechanismus
The mechanism of action of 1-methyl-2-phenylazetidin-2-yl carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase by forming a stable carbamate-enzyme complex. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison: 1-Methyl-2-phenylazetidin-2-yl carbamate is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. Compared to simpler carbamates like methyl carbamate and ethyl carbamate, this compound exhibits enhanced stability and specificity in its interactions with biological targets. The presence of the phenyl group also contributes to its increased lipophilicity and potential for crossing biological membranes .
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
(1-methyl-2-phenylazetidin-2-yl) carbamate |
InChI |
InChI=1S/C11H14N2O2/c1-13-8-7-11(13,15-10(12)14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,12,14) |
InChI-Schlüssel |
HQZUFDWGZDJBOF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC1(C2=CC=CC=C2)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




